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molecular formula C10H14IN5O5 B8388795 1-[1-(Hydroxymethyl)-2-hydroxyethoxymethyl]-5-(1-azido-2-iodoethyl)uracil

1-[1-(Hydroxymethyl)-2-hydroxyethoxymethyl]-5-(1-azido-2-iodoethyl)uracil

Cat. No. B8388795
M. Wt: 411.15 g/mol
InChI Key: DOOKZEDIWWHIBW-UHFFFAOYSA-N
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Patent
US07589077B2

Procedure details

Reaction of iodine monochloride (72.0 mg, 0.44 mmol) with 9a (95 mg, 0.39 mmol), using the procedure described for the preparation of 2c, and purification of the product by silica gel column chromatography using chloroform-methanol (90:10, v/v) as eluent afforded 10c as a syrup (48 mg, 29.6%).
Quantity
72 mg
Type
reactant
Reaction Step One
Name
9a
Quantity
95 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
29.6%

Identifiers

REACTION_CXSMILES
ICl.[OH:3][CH2:4]C(CO)OCN1C=C(C=C)C(=O)NC1=O.[OH:20][CH2:21][CH2:22][O:23][CH2:24][N:25]1[CH:32]=[C:31]([CH:33]([N:36]=[N+:37]=[N-:38])[CH2:34][I:35])[C:29](=[O:30])[NH:28][C:26]1=[O:27]>C(Cl)(Cl)Cl.CO>[OH:20][CH2:21][CH:22]([CH2:4][OH:3])[O:23][CH2:24][N:25]1[CH:32]=[C:31]([CH:33]([N:36]=[N+:37]=[N-:38])[CH2:34][I:35])[C:29](=[O:30])[NH:28][C:26]1=[O:27] |f:3.4|

Inputs

Step One
Name
Quantity
72 mg
Type
reactant
Smiles
ICl
Name
9a
Quantity
95 mg
Type
reactant
Smiles
OCC(OCN1C(=O)NC(=O)C(=C1)C=C)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCOCN1C(=O)NC(=O)C(=C1)C(CI)N=[N+]=[N-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCC(OCN1C(=O)NC(=O)C(=C1)C(CI)N=[N+]=[N-])CO
Measurements
Type Value Analysis
AMOUNT: MASS 48 mg
YIELD: PERCENTYIELD 29.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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